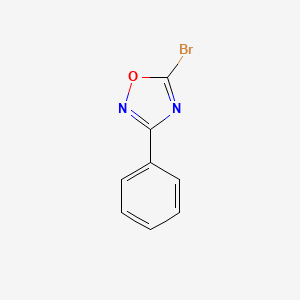

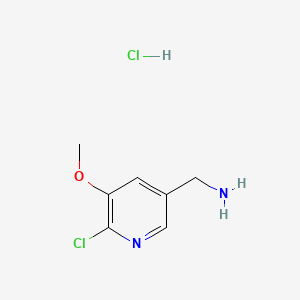

![molecular formula C14H10N2O3 B597563 7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 1253791-80-8](/img/structure/B597563.png)

7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

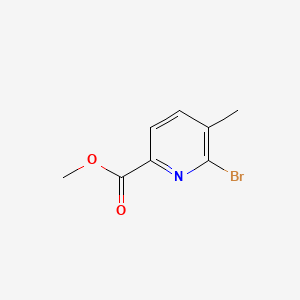

“7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyridopyrimidines are of great interest due to their biological potential . They have shown a therapeutic interest and have been used on several therapeutic targets .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various synthetic protocols . For instance, starting from 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde, they obtained in a single step the 2,4-diamino-6-nitropyrido .Scientific Research Applications

Synthesis and Reactivity

7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, as part of the heterocyclic compound family, plays a crucial role in the synthesis of complex molecules. Its reactivity has enabled the production of various heterocyclic compounds. For instance, studies have reported the synthesis of compounds like pyrido[2,3-c]coumarin derivatives, chromeno[4,3-e][1,3]oxazine derivatives, dihydropyrano[2,3-c]chromenes, and 3-coumarinyl carboxylates from 3-hydroxycoumarin, which is closely related to this compound. These compounds find applications across different fields, including genetics, pharmacology, and microbiology (Yoda, 2020).

Biological Effects

Compounds similar to this compound, specifically 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones, have been noted for their wide range of biological activities. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties. The structure of these compounds can be tailored to modulate their biological effects, offering a versatile framework for developing potential therapeutic agents (Waisser & Kubicová, 1993).

Chemical and Photophysical Properties

The chemical and photophysical properties of heterocyclic compounds, including those related to this compound, have been a subject of extensive research. Their unique properties make them suitable for various applications in material science and organic electronics. For example, oxazine derivatives, including the related 1,2-oxazines, are known for their importance as electrophiles, chiral synthons, and in general reactions. The synthesis pathways and their applications underscore the compound's significance in scientific research (Sainsbury, 1991).

Medicinal and Pharmaceutical Significance

The scaffold of this compound is integral in medicinal chemistry, particularly in the synthesis of pyranopyrimidine cores, which are crucial for medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The synthesis of these compounds using hybrid catalysts highlights the compound's utility in developing lead molecules for therapeutic purposes (Parmar, Vala & Patel, 2023).

Mechanism of Action

Target of Action

Similar compounds have been known to target dopaminergic neurons and mitochondrial complex i .

Mode of Action

It’s known that similar compounds can cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to neuronal damage .

Result of Action

Similar compounds have been known to cause neuronal damage in the striatum and substantia nigra .

Action Environment

It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound .

properties

IUPAC Name |

7-methyl-1-phenylpyrido[2,3-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-9-7-8-11-12(15-9)16(14(18)19-13(11)17)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKPORSNCLNKLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)OC(=O)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B597489.png)

![1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B597492.png)